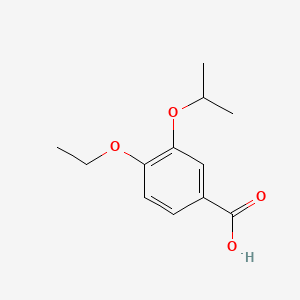
Nickel64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-64 is a stable isotope of the element nickel, which has an atomic number of 28 and a mass number of 64. This isotope is naturally occurring and is one of the five stable isotopes of nickel. Nickel-64 is known for its applications in various scientific fields due to its unique properties, including its stability and non-radioactive nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel-64 can be produced through various methods, including the irradiation of natural nickel in a cyclotron. The reaction route typically involves the bombardment of nickel with protons, leading to the formation of Nickel-64. The reaction can be represented as: [ ^{64}\text{Ni} + p \rightarrow ^{64}\text{Cu} + n ] where a proton (p) is used to convert Nickel-64 into Copper-64 (Cu), which can then be separated and purified .
Industrial Production Methods: In industrial settings, Nickel-64 is often produced using high-energy cyclotrons. The process involves the electroplating of nickel onto a target material, followed by irradiation. The electroplating bath typically contains nickel sulfate, boric acid, and ammonium chloride, with the pH maintained around 9. The target is then irradiated with protons to produce Nickel-64 .
Análisis De Reacciones Químicas
Types of Reactions: Nickel-64, like other nickel isotopes, undergoes various chemical reactions, including:
Oxidation: Nickel-64 can react with oxygen to form nickel(II) oxide (NiO). [ 2 \text{Ni} + O_2 \rightarrow 2 \text{NiO} ]
Reduction: Nickel(II) oxide can be reduced back to metallic nickel using hydrogen gas. [ \text{NiO} + H_2 \rightarrow \text{Ni} + H_2O ]
Substitution: Nickel-64 can form complexes with ligands, such as ammonia, leading to the formation of hexaamminenickel(II) complex. [ \text{Ni}^{2+} + 6 \text{NH}_3 \rightarrow [\text{Ni}(\text{NH}_3)_6]^{2+} ]
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Ammonia in aqueous solution.
Major Products:
Oxidation: Nickel(II) oxide (NiO).
Reduction: Metallic nickel (Ni).
Substitution: Hexaamminenickel(II) complex ([Ni(NH3)6]2+) .
Aplicaciones Científicas De Investigación
Nickel-64 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of metalloproteins and enzymes that require nickel as a cofactor.
Medicine: Utilized in the production of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: Applied in the development of high-performance alloys and catalysts for various industrial processes .
Mecanismo De Acción
The mechanism by which Nickel-64 exerts its effects depends on its application. In biological systems, Nickel-64 can act as a cofactor for enzymes, facilitating catalytic reactions. For example, in the enzyme urease, nickel ions are essential for the hydrolysis of urea into ammonia and carbon dioxide. The nickel ions coordinate with the substrate and stabilize the transition state, enhancing the reaction rate .
Comparación Con Compuestos Similares
Nickel-64 can be compared with other stable isotopes of nickel, such as Nickel-58, Nickel-60, Nickel-61, and Nickel-62. While all these isotopes share similar chemical properties, Nickel-64 is unique due to its specific applications in radiopharmaceuticals and its role in biological systems. Other similar compounds include:
Nickel-58: Used in the study of nuclear reactions and as a standard in mass spectrometry.
Nickel-60: Employed in the production of nickel-based superalloys.
Nickel-61: Utilized in neutron activation analysis.
Nickel-62: Applied in the study of nuclear magnetic resonance (NMR) spectroscopy
Propiedades
Número CAS |
14378-31-5 |
|---|---|
Fórmula molecular |
C24H20N2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




